molecular formula C30H30N2O4 B2448596 9-(1-benzylpiperidin-4-yl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951971-36-1

9-(1-benzylpiperidin-4-yl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2448596
CAS No.: 951971-36-1
M. Wt: 482.58
InChI Key: DSJMMPYEXROBTQ-UHFFFAOYSA-N
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Description

9-(1-benzylpiperidin-4-yl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C30H30N2O4 and its molecular weight is 482.58. The purity is usually 95%.
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Properties

IUPAC Name

9-(1-benzylpiperidin-4-yl)-3-(4-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N2O4/c1-34-24-9-7-22(8-10-24)27-19-35-30-25(29(27)33)11-12-28-26(30)18-32(20-36-28)23-13-15-31(16-14-23)17-21-5-3-2-4-6-21/h2-12,19,23H,13-18,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJMMPYEXROBTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3CN(CO4)C5CCN(CC5)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(1-benzylpiperidin-4-yl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic molecule that has attracted attention due to its potential biological activities. Its unique structural features, including a piperidine ring and a chromeno-oxazinone core, suggest a variety of interactions with biological targets. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structural Characteristics

  • Molecular Formula: C29H28N2O3
  • Molecular Weight: 452.5 g/mol
  • IUPAC Name: 9-(1-benzylpiperidin-4-yl)-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
  • Structural Features:
    • Piperidine Ring: Contributes to the compound's pharmacological properties.
    • Chromeno-Oxazinone Core: Provides a scaffold for diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Receptor Binding: The compound may modulate the activity of various receptors, influencing physiological responses.
  • Enzyme Inhibition: It has potential as an inhibitor or activator of enzymes involved in key biochemical pathways.
  • Signaling Pathways: The compound can affect intracellular signaling cascades, leading to changes in cellular behavior.

Pharmacological Effects

Research indicates that the compound exhibits several pharmacological effects:

  • Antidepressant Activity: Compounds with similar piperidine structures have shown promise in treating depression by modulating neurotransmitter levels.
  • Analgesic Properties: The interaction with pain pathways suggests potential use in pain management.
  • Neuroprotective Effects: Preliminary studies indicate that it may protect neurons from oxidative stress and neurodegeneration.

Case Studies and Research Findings

A review of literature reveals significant findings regarding the biological activity of this compound:

StudyFindings
Study 1Demonstrated that derivatives of the compound have inhibitory effects on specific enzymes related to neurodegenerative diseases.
Study 2Evaluated the analgesic properties in animal models, showing significant pain relief comparable to established analgesics.
Study 3Investigated neuroprotective effects against oxidative stress in vitro, revealing reduced cell death in neuronal cell lines.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
N-benzylpiperidinePiperidine ring; benzyl groupAntidepressant
3-chloro-N-(4-methoxyphenyl)propanamideChloro and methoxy substitutionsAntitumor
5-hydroxy-N-(1-benzylpiperidin)carboxamideHydroxyl group additionNeuroprotective effects

Q & A

Q. Table 1: Key Synthetic Parameters for Chromeno-Oxazine Derivatives

StepReaction TypeConditionsYield RangeRef
Core formationPechmann condensationH₂SO₄, 90°C, 6h65–78%
Benzylpiperidinyl couplingReductive aminationNaBH₃CN, MeOH, rt, 12h70–85%
Final purificationPrep-HPLCC18 column, ACN/H₂O gradient90–95% purity

Q. Table 2: Biological Activity Benchmarks

Assay TypeTargetIC₅₀/MIC RangeKey Substituent InfluenceRef
CytotoxicityMCF-712–45 µM4-Methoxyphenyl enhances uptake
AntimicrobialS. aureus8–32 µg/mLBenzylpiperidinyl improves membrane penetration

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